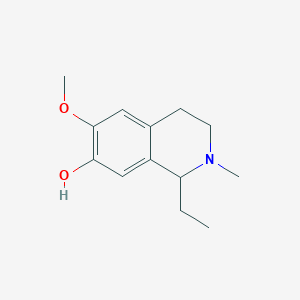![molecular formula C15H13NO B11885130 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone CAS No. 400002-85-9](/img/structure/B11885130.png)
1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone typically involves the construction of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate ketone precursor .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation or coupling reactions is common. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its use in synthesizing biologically active molecules.
6-Methylindole: A simpler indole derivative with a methyl group at the 6-position, used as a precursor in various chemical reactions.
2-Acetylindole: Similar to 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone but lacks the benzo[e] fusion, making it less complex.
Uniqueness: this compound stands out due to its unique structure, combining the benzo[e]indole core with specific functional groups.
Propiedades
Número CAS |
400002-85-9 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-(6-methyl-3H-benzo[e]indol-2-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-9-4-3-5-12-11(9)6-7-14-13(12)8-15(16-14)10(2)17/h3-8,16H,1-2H3 |
Clave InChI |
PIDKZMFGRMFGBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C=C(N3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


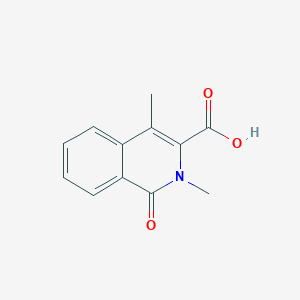
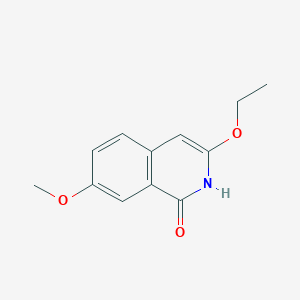

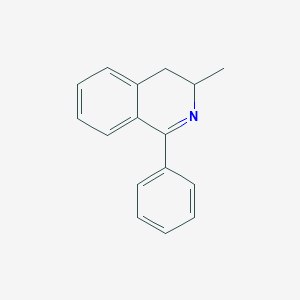
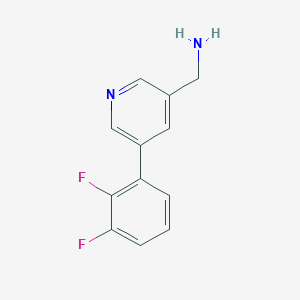
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

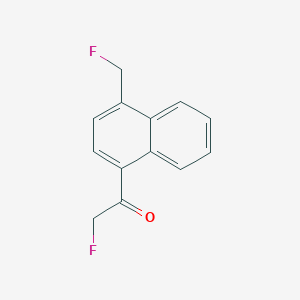
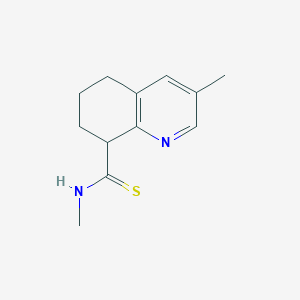


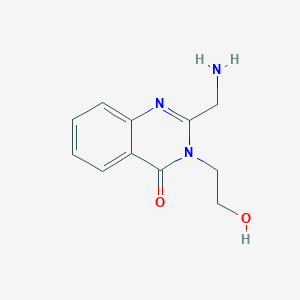
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
